

# Comparative Activity & Key Properties of Fenarimol Analogues

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fenarimol

CAS No.: 60168-88-9

Cat. No.: S527853

[Get Quote](#)

The 2025 study evaluated **185 fenarimol analogues** against the fungus *Madurella mycetomatis*. The table below summarizes the data for the most promising compounds, highlighting the critical role of lipophilicity (logD) [1] [2] [3].

| Analogue ID | In Vitro MIC <sub>50</sub> (µM) | In Vivo Efficacy (Larval Survival)      | Predicted logD (pH 7.4) |
|-------------|---------------------------------|-----------------------------------------|-------------------------|
| 9           | 0.25                            | Not reported for this specific compound | Not specified           |
| 12          | 0.25                            | Not reported for this specific compound | Not specified           |
| 1           | <9                              | Significantly prolonged                 | <2.5                    |
| 4           | <9                              | Significantly prolonged                 | <2.5                    |
| 8           | <9                              | Significantly prolonged                 | <2.5                    |
| 16          | <9                              | Significantly prolonged                 | <2.5                    |
| 167         | <9                              | Significantly prolonged                 | <2.5                    |

| Analogue ID | In Vitro MIC <sub>50</sub> (µM) | In Vivo Efficacy (Larval Survival) | Predicted logD (pH 7.4) |
|-------------|---------------------------------|------------------------------------|-------------------------|
| 310         | <9                              | Significantly prolonged            | <2.5                    |
| 174         | <9                              | Shortened survival (toxic)         | Not specified           |

### Key SAR and Property Trends:

- **Lipophilicity (logD) is a key predictor:** A strong and consistent correlation was found between lower logD values (<2.5) and superior **in vivo efficacy** in the larval model, without a loss of in vitro potency. This suggests less lipophilic compounds penetrate the fungal "grains" more effectively or have better pharmacokinetic properties [1] [2] [4].
- **Other beneficial physicochemical properties:** More potent compounds in vitro (IC<sub>50</sub> < 9 µM) were generally associated with a **lower molecular weight** (p=0.0023) and **fewer rotational bonds** (p=0.0006) [1].
- **Core structure insights:** The research identified several potent "daughter chemotypes" from the core **fenarimol** structure. The (heteroaryl)(aryl)methine moiety was confirmed as a crucial pharmacophore, with specific optimal substituents on the aromatic rings leading to high activity [1] [5].

## Experimental Protocols Cited

The data presented above were generated using the following standardized experimental methodologies [1] [2]:

### In Vitro Antifungal Susceptibility Testing

- **Objective:** To determine the half-maximal inhibitory concentration (MIC<sub>50</sub>) of analogues against *M. mycetomatis*.
- **Procedure:**
  - **Primary Screening:** Compounds were first tested against the *M. mycetomatis* isolate mm55 at concentrations of 100 µM and 25 µM.
  - **Dose-Response:** Analogues showing >50% inhibition at 25 µM were progressed to IC<sub>50</sub> determination against isolate mm55.
  - **Potency Confirmation:** Compounds with an IC<sub>50</sub> ≤ 9 µM were further evaluated against a panel of nine other *M. mycetomatis* isolates from diverse genetic and geographic backgrounds

to determine the final MIC<sub>50</sub> values.

- **Endpoint Measurement:** Fungal metabolic activity was used as the indicator of growth and inhibition.

## In Vivo Efficacy Model

- **Model Organism:** *Galleria mellonella* (wax moth) larvae.
- **Justification:** This model is well-established for *M. mycetomatis* infection, as the fungus forms grains similar to those found in human disease. The model has successfully predicted therapeutic outcomes for standard antifungal drugs like itraconazole and amphotericin B in prior mouse studies.
- **Procedure:**
  - Larvae were infected with *M. mycetomatis*.
  - Infected larvae were treated with potent **fenarimol** analogues (from in vitro testing) at a concentration of 20 µM.
  - Larval survival was monitored over time and compared to untreated controls.
- **Toxicity Check:** None of the 30 analogues tested in this model showed toxicity at the 20 µM dose.

## SAR Analysis and Compound Design Workflow

The following diagram illustrates the structure-activity relationship analysis and decision workflow for optimizing **fenarimol** analogues, based on the findings of the 2025 study.



Figure 1. SAR and Optimization Workflow for Fenarimol Analogues

[Click to download full resolution via product page](#)

## Experimental Evaluation Workflow

The diagram below outlines the key steps involved in the biological evaluation of the **fenarimol** analogue library, from initial preparation to final data analysis.



Figure 2. Experimental Workflow for Fenarimol Analogue Evaluation

Click to download full resolution via product page

This research was conducted as part of the **Open Source Mycetoma (MycetOS)** project, meaning all data and ideas are publicly shared to accelerate drug discovery for this neglected disease [1] [6] [7].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. – Structure of activity with potent... relationships fenarimol analogues [pubs.rsc.org]
2. Structure–activity relationships of fenarimol analogues with ... [pmc.ncbi.nlm.nih.gov]
3. Structure-activity relationships of fenarimol analogues with ... [pubmed.ncbi.nlm.nih.gov]
4. – Structure of activity with... | DNDi relationships fenarimol analogues [dndi.org]
5. Two Analogues of Fenarimol Show Curative Activity in an ... [pmc.ncbi.nlm.nih.gov]
6. – Structure of activity with potent... relationships fenarimol analogues [chemrxiv.org]
7. Analysis of biological evaluation For... Structural Activity Relationship [github.com]

To cite this document: Smolecule. [Comparative Activity & Key Properties of Fenarimol Analogues]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527853#fenarimol-analogues-structure-activity-relationship-study]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com